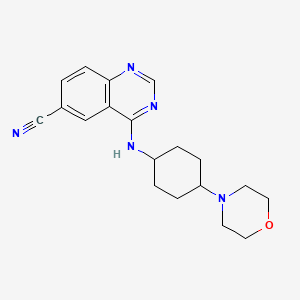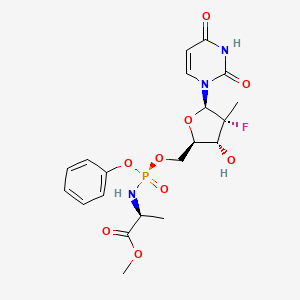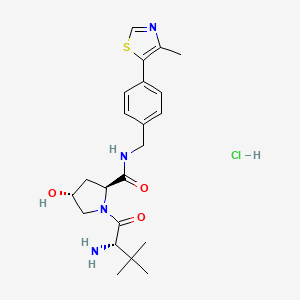
塩酸プロテインデグレーダー1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein degrader 1 hydrochloride, also known as (S,R,S)-AHPC monohydrochloride, is a VH032-based VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs . For example, GMB-475, a PROTAC, induces the degradation of BCR-ABL1 .
Chemical Reactions Analysis
Protein degrader 1 hydrochloride is used in the formation of PROTACs . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs . GMB-475, a PROTAC, induces the degradation of BCR-ABL1 .
Physical And Chemical Properties Analysis
Protein degrader 1 hydrochloride has a molecular weight of 467.02 . It appears as a solid and its color ranges from white to yellow . It is soluble in DMSO and water .
科学的研究の応用
標的タンパク質分解 (TPD)
タンパク質デグレーダーは、関心タンパク質 (POI) と E3 リガーゼを同時に結合させることで、POI のポリユビキチン化とプロテアソームによる分解を達成できる治療薬の一種です . このアプローチは、薬物標的タンパク質の範囲を大幅に拡大する可能性を秘めています .
薬物耐性の克服
タンパク質デグレーダーは、「創薬不可能な標的」を標的とし、ユビキチン・プロテアソーム経路 (UPP) とリソソーム経路を通じて薬物耐性を克服できる可能性があります .
経口薬物送達
タンパク質デグレーダーのほとんどの臨床候補は、経口投与用に設計されています . アストラゼネカのチームは、経口吸収を向上させるために低分子量セレブロンプロテインデグレーダー (EBM) を優先し、高初回通過代謝を軽減するために低い固有クリアランスを最適化する設計戦略を発表しました .
非経口薬物送達
非経口薬物送達は、研究の初期に実施され、薬物動態・薬力学モデリングによってサポートされており、より広範な薬物設計空間の探求を可能にし、アクセス可能な標的の範囲を拡大し、治療法としてのタンパク質デグレーダーの可能性を実現することができます .
バイオロジクスとしての結合剤
近年、タンパク質や核酸などのバイオロジクスが、タンパク質の標的化のための結合剤として使用されており、これにより、TPD プラットフォームの範囲が、分泌タンパク質、膜タンパク質、および可溶性だが高度に無秩序な細胞内タンパク質を含むようになりました .
バイオセンシングアプリケーション
表面プラズモン共鳴イメージング (SPRi) は、非常に感度の高い、リアルタイム、ラベルフリーのバイオセンシングアプリケーションです。 SPRi についての広範な調査により、ハイスループットでマルチプレックスバイオマーカースクリーニングを実現することができました .
作用機序
Target of Action
The primary targets of protein degrader 1 hydrochloride are proteins of interest (POIs) within cells . These targets are engaged by a component of the degrader known as the target binding moiety (TBM) . The TBM allows the degrader to selectively bind to the POI, marking it for degradation .
Mode of Action
Protein degrader 1 hydrochloride operates through a mechanism known as targeted protein degradation (TPD) . This involves the use of a three-component design comprising a TBM for a POI, a ubiquitin E3 ligase binding moiety (EBM), and a linker to connect the two binders . Through this design, the therapeutic can simultaneously engage a POI and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI .
Biochemical Pathways
The action of protein degrader 1 hydrochloride affects the ubiquitin-proteasome system, a major pathway for protein degradation within cells . By engaging this pathway, the compound can selectively target and degrade proteins that are involved in disease pathogenesis .
Pharmacokinetics
The pharmacokinetic properties of protein degrader 1 hydrochloride are still under investigation. It is known that many protein degraders are designed for oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that influence its therapeutic efficacy .
Result of Action
The result of the action of protein degrader 1 hydrochloride is the selective degradation of its target proteins . This can lead to the modulation of cellular processes and pathways that are regulated by these proteins, potentially leading to therapeutic benefits .
Action Environment
The action of protein degrader 1 hydrochloride can be influenced by various environmental factors. These include the cellular environment, the presence of other molecules, and the physicochemical properties of the compound itself
将来の方向性
As we look towards the future, an oral-centric discovery paradigm will overly constrain the chemical designs that are considered and limit the potential to drug novel targets . Parenteral drug delivery, implemented early in research and supported by pharmacokinetic–pharmacodynamic modelling, can enable exploration of a broader drug design space, expand the scope of accessible targets and deliver on the promise of protein degraders as a therapeutic modality .
生化学分析
Biochemical Properties
Protein degrader 1 hydrochloride plays a crucial role in biochemical reactions by recruiting the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with various enzymes and proteins, including the epidermal growth factor receptor (EGFR), which is often implicated in cancer. By forming a ternary complex with the target protein and VHL, Protein degrader 1 hydrochloride ensures the selective degradation of the target protein, thereby modulating cellular processes .
Cellular Effects
Protein degrader 1 hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of EGFR by Protein degrader 1 hydrochloride can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect other signaling pathways, such as the JAK/STAT pathway, by degrading specific proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of Protein degrader 1 hydrochloride involves the formation of a ternary complex between the target protein, the compound, and the VHL protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The binding interactions between Protein degrader 1 hydrochloride and the target protein are highly specific, ensuring that only the intended protein is degraded. This specificity is achieved through the precise design of the PROTAC molecule, which includes a ligand for the target protein and a ligand for the VHL protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protein degrader 1 hydrochloride can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the degradation of target proteins by Protein degrader 1 hydrochloride can be sustained over extended periods, leading to prolonged therapeutic effects. The stability of the compound itself can be affected by various factors, including temperature and pH .
Dosage Effects in Animal Models
The effects of Protein degrader 1 hydrochloride in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include off-target protein degradation and disruption of normal cellular processes. Therefore, careful optimization of the dosage is essential to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
Protein degrader 1 hydrochloride is involved in various metabolic pathways, primarily through its interaction with the ubiquitin-proteasome system. The compound facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating protein levels within the cell. Additionally, Protein degrader 1 hydrochloride can influence metabolic flux and metabolite levels by degrading key regulatory proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, Protein degrader 1 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target proteins and exerts its effects efficiently. The distribution of Protein degrader 1 hydrochloride can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of Protein degrader 1 hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that Protein degrader 1 hydrochloride can interact with its target proteins and facilitate their degradation effectively. The precise localization of the compound can also influence its efficacy and specificity in degrading target proteins .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRTWGCWUBURGU-MSSRUXLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

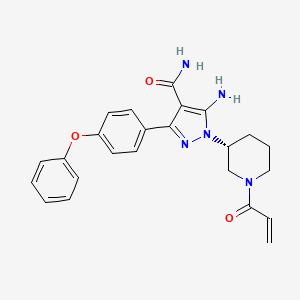
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
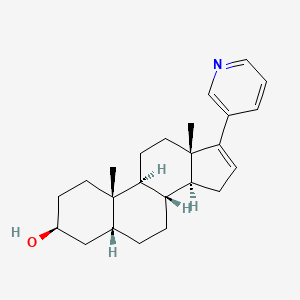
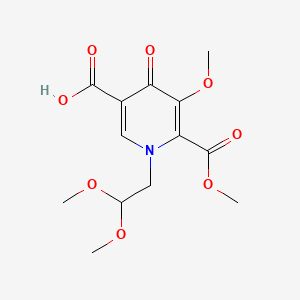

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

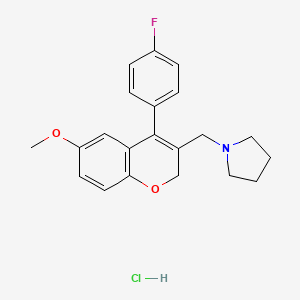
![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)
